Cas no 1496511-50-2 (1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-1,2,3-Triazole-5-sulfonyl chloride
- NE34415
- 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride
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- Inchi: 1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3
- InChI Key: NMQPUZHSYWZTQU-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=NN1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 210
- Topological Polar Surface Area: 73.2
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0269-1 G |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 1g |
¥ 1,828.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0269-5 G |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 5g |
¥ 5,484.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0269-10 G |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 10g |
¥ 8,223.00 | 2021-05-07 | |
| Chemenu | CM325660-1g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 1g |
$277 | 2021-08-18 | |
| Chemenu | CM325660-5g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 5g |
$831 | 2021-08-18 | |
| Chemenu | CM325660-10g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 10g |
$1246 | 2021-08-18 | |
| TRC | M324655-10mg |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M324655-50mg |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M324655-100mg |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM325660-1g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 1g |
$273 | 2023-03-05 |
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride Suppliers
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride
1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 1496511-50-2)
1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, with its unique structure featuring a triazole ring and a sulfonyl chloride group, offers exceptional reactivity and functional versatility. Recent advancements in synthetic chemistry have further highlighted its potential as a key intermediate in the construction of complex molecules and functional materials.
The triazole ring in this compound is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure imparts stability and aromaticity, making it resistant to thermal and chemical degradation. The sulfonyl chloride group, on the other hand, is highly electrophilic and reactive, enabling it to participate in various nucleophilic substitution reactions. This combination of structural features makes 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride an ideal building block for constructing sulfonamides, sulfonates, and other sulfur-containing compounds.
Recent studies have demonstrated the utility of this compound in the synthesis of bioactive molecules. For instance, researchers have employed 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride as a key intermediate in the preparation of kinase inhibitors and other drug candidates. Its ability to form stable sulfonamide bonds with amines has been particularly valuable in medicinal chemistry.
In addition to its role in drug discovery, this compound has found applications in polymer chemistry. The sulfonyl chloride group can be used to introduce sulfonate ester linkages into polymeric materials, enhancing their thermal stability and mechanical properties. Recent research has explored its use in the synthesis of high-performance polymers for applications in electronics and advanced materials.
The synthesis of 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride typically involves multi-step processes that combine nucleophilic substitution with cyclization reactions. The starting materials often include simple alcohols or amines that undergo transformation into the desired triazole framework. Recent advancements in catalytic methods have streamlined these processes, improving yields and reducing reaction times.
From an environmental standpoint, the handling and disposal of sulfonyl chloride derivatives require careful consideration due to their reactivity with water and moisture. Proper safety protocols must be followed to ensure safe handling in laboratory settings.
In conclusion, 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 1496511-50-2) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovation in organic synthesis and materials science.
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